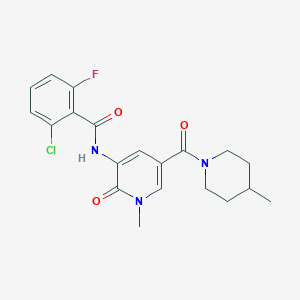
2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H21ClFN3O3 and its molecular weight is 405.85. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The complex structural nature of 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide has prompted various synthesis and study efforts to understand its potential applications, particularly in medicinal chemistry. For example, research into similar structures like marbofloxacin reveals insights into molecular conformations and intramolecular interactions, which are critical for understanding drug-receptor interactions (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012). This compound, with a closely related structure, highlights the importance of the spatial arrangement of molecules for their biological activity.
Antimicrobial Activity
Compounds with structural similarities have been investigated for their antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine show promising antimicrobial analogs (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013). These studies provide a foundation for exploring the potential antimicrobial activities of 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, suggesting that similar structural motifs could be effective against a range of microbial threats.
Drug Development and Metabolic Studies
Significantly, the development and study of drug candidates involving similar compounds have led to advanced understanding in the areas of drug metabolism and pharmacokinetics. For example, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 labeled with carbon-13 and carbon-14 facilitate critical studies in drug metabolism, showcasing the utility of such compounds in developing therapeutic agents (B. Latli, Matt Hrapchak, J. Savoie, Yongda Zhang, C. Busacca, & C. Senanayake, 2017).
Novel Synthetic Routes
Research into similar fluorinated compounds has also uncovered novel synthetic pathways, offering new routes to complex molecules with potential medicinal applications. The exploration of new synthetic strategies for 4-fluoropyridines based on 2-fluoroallylic alcohols by succeeding Ireland-Claisen and aza-Cope rearrangements stands out as an example (U. Wittmann, Frank Tranel, R. Fröhlich, & G. Haufe, 2006). These methodologies could be applicable in synthesizing derivatives of 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide for diverse scientific research and drug development efforts.
Aggregation and Molecular Interactions
The study of benzamide or pyridylcarboxamide hydrates provides insight into molecular aggregation and interactions critical for drug design, highlighting the importance of water molecules in crystal structure formation and the role of classical hydrogen bonding in the stability and bioactivity of compounds (P. Mocilac, J. Gallagher, & C. Jelsch, 2018).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3/c1-12-6-8-25(9-7-12)19(27)13-10-16(20(28)24(2)11-13)23-18(26)17-14(21)4-3-5-15(17)22/h3-5,10-12H,6-9H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKHGXWTUHEDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

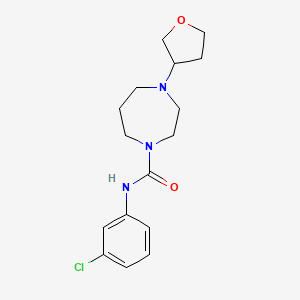
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)
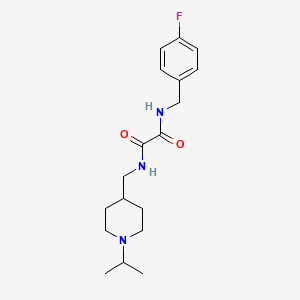

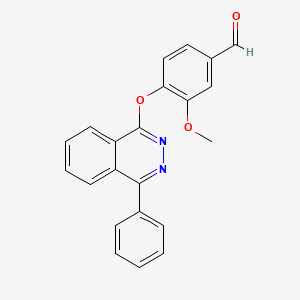
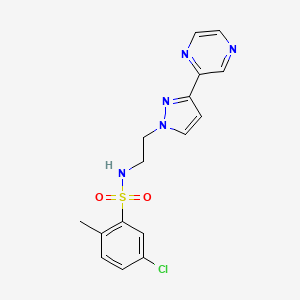
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
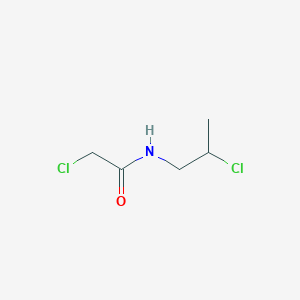

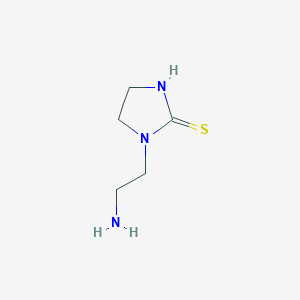
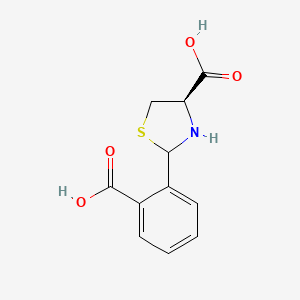
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)